1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride
Overview
Description
“1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines . The molecular weight of this compound is 342.83 .
Molecular Structure Analysis
The linear formula for “this compound” is C12H12N2O2 . Unfortunately, the specific molecular structure analysis is not available in the searched resources.Mechanism of Action
Target of Action
The primary target of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is the enzyme monoamine oxidase type A (MAO-A) . This enzyme plays a crucial role in the metabolism of monoamines, which are neurotransmitters that include serotonin, dopamine, and norepinephrine .
Mode of Action
This compound acts as a competitive selective inhibitor of MAO-A . It binds to the active site of the enzyme, preventing the normal substrate, monoamines, from binding. This inhibition results in an increase in the levels of monoamines .
Biochemical Pathways
The inhibition of MAO-A affects the monoamine metabolic pathway . Monoamines are typically broken down by MAO-A, so inhibiting this enzyme leads to an increase in the levels of these neurotransmitters. This can have downstream effects on mood regulation, as these neurotransmitters are involved in regulating emotions, arousal, and certain cognitive processes .
Result of Action
The result of the action of this compound is an increase in the levels of monoamines due to the inhibition of MAO-A . This can lead to changes in mood and cognitive function, as these neurotransmitters play key roles in these processes .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect monoamine metabolism and platelet aggregation response in human platelets . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been shown to lower blood pressure significantly when taken internally . This indicates its potential impact on cellular signaling pathways related to cardiovascular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with monoamine oxidase, for instance, can alter the levels of neurotransmitters, thereby affecting mood and behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as lowering blood pressure, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects. For instance, its interaction with monoamine oxidase can influence the metabolic flux of neurotransmitters
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these mechanisms can help optimize its delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, thereby modulating its overall effects.
Properties
IUPAC Name |
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZQEOGLTTWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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